molecular formula C19H24ClN3O2S B2917816 3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2320573-79-1

3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2917816
CAS No.: 2320573-79-1
M. Wt: 393.93
InChI Key: ZCZFYGJUMSBTHV-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a piperidine ring that is further connected to a chlorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multi-step organic reactions. One common approach begins with the preparation of the pyridazine core, followed by the introduction of the tert-butyl group through alkylation reactions. The methoxy group is then attached via nucleophilic substitution, and the piperidine ring is introduced through a series of cyclization reactions. The final step involves the incorporation of the chlorothiophene moiety using palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated synthesis platforms can streamline the process, reducing the need for manual intervention and minimizing the risk of human error.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Palladium on carbon (Pd/C), Sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), Lithium diisopropylamide (LDA)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols, Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, the chlorothiophene moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-{[1-(5-bromothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine
  • 3-Tert-butyl-6-{[1-(5-fluorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine

Uniqueness

The uniqueness of 3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorothiophene moiety, in particular, enhances its potential for interactions with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O2S/c1-19(2,3)15-5-7-17(22-21-15)25-12-13-8-10-23(11-9-13)18(24)14-4-6-16(20)26-14/h4-7,13H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZFYGJUMSBTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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